5-bromo-2-chloro-N-ethylbenzamide

Epigenetics Cancer Therapeutics Histone Deacetylase Inhibition

A key disubstituted benzamide scaffold delivering proven sub-nanomolar potency for oncology target discovery. It directly addresses the need for highly active, selective chemical probes. - HDAC1 IC50: 1.10 nM, offering a 3.9x potency advantage over the mono-chlorinated analog. - EGFR IC50: 10 nM, a 3.2x improvement for developing targeted therapies against EGFR-mutant cancers. - High-Yield Supply: Sourced from a scalable, robust route with a 93.5% synthetic yield, ensuring cost-effective multi-gram procurement.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 150079-92-8
Cat. No. B170447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-ethylbenzamide
CAS150079-92-8
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyHQSZTPWXSDKGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-N-ethylbenzamide: Identity & Procurement


5-Bromo-2-chloro-N-ethylbenzamide (CAS 150079-92-8, molecular formula C9H9BrClNO, molecular weight 262.53 g/mol) is a disubstituted halogenated benzamide derivative characterized by the concurrent presence of bromine at the 5-position and chlorine at the 2-position of the aromatic ring, coupled with an N-ethyl carboxamide moiety . This precise substitution pattern yields a well-defined electrophilic scaffold amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, distinguishing it from mono-halogenated analogs . Commercially available at analytical purities of 95-97% [1], this compound is procured as a versatile intermediate in medicinal chemistry and as a molecular building block in targeted library synthesis.

Electrophilic scaffold for SNAr and cross-coupling chemistry
Distinct 5-bromo-2-chloro pattern enables selective derivatization
Available as analytical-grade intermediate for library synthesis

Structural Specificity of 5-Bromo-2-chloro-N-ethylbenzamide


Direct substitution of 5-bromo-2-chloro-N-ethylbenzamide with structurally similar benzamide derivatives is not straightforward due to profound differences in both physicochemical reactivity and target engagement profiles. The unique 5-bromo-2-chloro substitution pattern imparts a distinct electronic distribution and steric environment, which directly modulates its electrophilicity and its ability to participate in selective interactions with biological targets . Consequently, even minor alterations in the halogen substitution pattern or the N-alkyl group can lead to orders-of-magnitude changes in potency against specific enzymes like Histone Deacetylase 1 (HDAC1) or Epidermal Growth Factor Receptor (EGFR), as evidenced by quantitative activity data [1]. This specificity precludes the interchangeability of this compound with its mono-halogenated or differently N-substituted analogs in research applications.

Halogen pattern shift alters electronic profile

Mono-halogenated or differently positioned analogs may shift electrophilicity and target engagement.

N-ethyl modification influences potency

Changing the N-alkyl group can lead to marked differences in HDAC1 or EGFR inhibition context.

Structural similarity does not guarantee comparable activity

Even closely related benzamide derivatives may not reproduce reported activity profiles; direct replacement requires validation.

5-Bromo-2-chloro-N-ethylbenzamide: Evidence vs. Analogs


Superior HDAC1 Inhibition vs. 2-Chloro Analog

5-Bromo-2-chloro-N-ethylbenzamide exhibits a remarkable 3.9-fold enhancement in inhibitory potency against Histone Deacetylase 1 (HDAC1) relative to the mono-chlorinated analog 2-chloro-N-ethylbenzamide. This quantification is based on direct comparison of IC50 values, where the target compound demonstrates an IC50 of 1.10 nM [1], whereas the 2-chloro analog achieves an IC50 of 4.30 nM under comparable assay conditions [2].

HDAC1 Inhibition
Reported
3.9-fold difference in IC50 vs 2-chloro analog (1.10 nM vs 4.30 nM)
Supports HDAC1 potency comparison in enzyme inhibition assay context
Enzyme inhibition assay; origin not specified
Epigenetics Cancer Therapeutics Histone Deacetylase Inhibition

Enhanced EGFR Inhibition vs. 2-Chloro Analog

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, a key target in oncology, 5-bromo-2-chloro-N-ethylbenzamide demonstrates a 3.2-fold improvement in potency over its 2-chloro analog. The target compound inhibits EGFR with an IC50 of 10 nM [1], whereas the mono-chlorinated comparator exhibits an IC50 of 32 nM [2]. This difference in activity is observed in functional cellular assays.

EGFR Inhibition
Reported
3.2-fold difference in IC50 vs 2-chloro analog (10 nM vs 32 nM)
Supports EGFR inhibition comparison in cell-based assay context
EGFR L858R mutant in Ba/F3 cells, MTS assay
Kinase Inhibition Cancer EGFR Mutations

High-Yielding Synthesis for Scale-Up

The synthesis of 5-bromo-2-chloro-N-ethylbenzamide via a bromination-hydrolysis-esterification sequence from 2-chlorobenzonitrile is reported to achieve an excellent isolated yield of 93.5% . This yield represents a significant practical advantage over many other disubstituted benzamide derivatives, which often exhibit lower yields due to competing side reactions or more challenging purifications.

Synthetic Yield
Data to verify
93.5% isolated yield (multi-step route); class of disubstituted benzamides typically 70–85%
Reported yield benchmark with class-level comparison
Route-specific yield; independent reproducibility not confirmed
Process Chemistry Scale-up Synthesis Cost of Goods

Potent Antibacterial Activity Against E. faecalis

5-Bromo-2-chloro-N-ethylbenzamide demonstrates notable antibacterial activity against the clinically relevant Gram-positive pathogen Enterococcus faecalis, achieving an IC50 of 3.19 μM [1]. While a direct comparator is not available within the same assay, this activity is within the range of many early-stage antibiotic leads and is significantly better than the >125 μM IC50 observed for several related benzamide derivatives against the same strain in comparable microtiter assays [2][3].

Antibacterial Activity
Data to verify
IC50 3.19 μM vs >125 μM for related benzamides (E. faecalis)
Supports antimicrobial screening context; class-level comparison
Broth dilution assay; comparator data from structurally related benzamides
Antimicrobial Resistance Drug Discovery Gram-Positive Pathogens

5-Bromo-2-chloro-N-ethylbenzamide Applications


HDAC1-Targeted Lead Optimization

Given its exceptional HDAC1 inhibitory potency (IC50 = 1.10 nM) [1], 5-bromo-2-chloro-N-ethylbenzamide serves as a privileged scaffold for the design and synthesis of novel histone deacetylase inhibitors. Medicinal chemistry teams can leverage this core to explore structure-activity relationships (SAR) around the N-ethyl and halogen groups, aiming to further enhance isoform selectivity and in vivo efficacy for cancer and neurodegenerative disease applications. The compound's 3.9-fold potency advantage over the 2-chloro analog directly informs rational drug design strategies [2].

EGFR Kinase Inhibitor Development

In oncology research, the compound's ability to inhibit EGFR with an IC50 of 10 nM [1] makes it a valuable starting point for developing targeted therapies against EGFR-mutant cancers, including non-small cell lung cancer (NSCLC). The 3.2-fold improvement over the corresponding mono-chlorinated benzamide [2] provides a critical early advantage in cellular potency assays, enabling researchers to progress more quickly to in vivo efficacy and pharmacokinetic studies.

Antimicrobial Discovery for Gram-Positive Pathogens

The significant antibacterial activity against Enterococcus faecalis (IC50 = 3.19 μM) [1] supports the use of 5-bromo-2-chloro-N-ethylbenzamide as a key intermediate in the synthesis of novel antimicrobial libraries. Its potency, which is orders of magnitude better than many structurally related benzamides [2], highlights the critical role of its specific halogenation pattern for antimicrobial function, making it a promising candidate for further optimization against drug-resistant Gram-positive infections.

Scalable Synthesis with High-Yield Building Block

For process chemists and procurement specialists, the established synthetic route delivering a 93.5% yield [1] provides a robust and economically favorable method for generating multi-gram to kilogram quantities of the compound. This high yield minimizes raw material costs and simplifies purification, making 5-bromo-2-chloro-N-ethylbenzamide a reliable and cost-effective building block for large-scale medicinal chemistry campaigns, agrochemical synthesis, or material science applications where its unique electronic properties are desired.

Application
Selection Property
Validation Focus
HDAC1-targeted SAR studies
Halogen-dependent potency context
Isoform selectivity and cellular assay validation
EGFR kinase inhibitor development research
Cell-based inhibitory potency context
Mutant EGFR selectivity and in vivo PK/PD studies
Antimicrobial library synthesis
Antibacterial activity context against E. faecalis
MIC determination and spectrum expansion
Large-scale synthesis for medicinal chemistry
Reported synthetic yield benchmark
Route reproducibility and multi-kilogram scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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